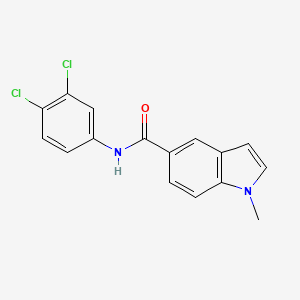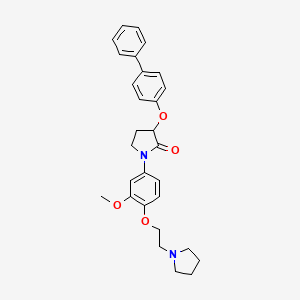![molecular formula C26H30N4O B10834031 1-(9-Methyl-9,15-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3(8),4,6-tetraen-6-yl)-4-(2-phenylethyl)piperazin-2-one](/img/structure/B10834031.png)
1-(9-Methyl-9,15-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3(8),4,6-tetraen-6-yl)-4-(2-phenylethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID25522065-Compound-7” is a small-molecule inhibitor of complement component 5 protein (C5). This compound interacts with C5 to prevent its cleavage by the C5 convertase, thereby blocking the formation of the membrane-attack complex (MAC) in human whole blood .
Preparation Methods
The preparation of “PMID25522065-Compound-7” involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. The industrial production methods for this compound are designed to ensure high purity and yield. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
“PMID25522065-Compound-7” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
“PMID25522065-Compound-7” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in inhibiting the complement system, which is part of the immune response.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to the complement system, such as autoimmune diseases and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of “PMID25522065-Compound-7” involves its interaction with complement component 5 protein (C5). By binding to C5, the compound prevents its cleavage by the C5 convertase, thereby blocking the formation of the membrane-attack complex (MAC). This inhibition of MAC formation helps to reduce inflammation and tissue damage associated with various diseases .
Comparison with Similar Compounds
“PMID25522065-Compound-7” is unique in its specific inhibition of complement component 5 protein (C5). Similar compounds include other inhibitors of the complement system, such as:
- PMID25522065-Compound-10
- PMID25522065-Compound-11
- PMID25522065-Compound-12
- PMID25522065-Compound-13
These compounds share similar mechanisms of action but may differ in their chemical structures, potency, and specific applications .
Properties
Molecular Formula |
C26H30N4O |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-(9-methyl-9,15-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3(8),4,6-tetraen-6-yl)-4-(2-phenylethyl)piperazin-2-one |
InChI |
InChI=1S/C26H30N4O/c1-28-23-16-20(8-9-21(23)26-22-10-7-19(27-22)15-24(26)28)30-14-13-29(17-25(30)31)12-11-18-5-3-2-4-6-18/h2-6,8-9,16,19,22,27H,7,10-15,17H2,1H3 |
InChI Key |
JXBCIEBMTZBYLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3CCC(C2)N3)C4=C1C=C(C=C4)N5CCN(CC5=O)CCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-[(6-Anilino-6-oxohexyl)amino]hexyl-hydroxyamino]-4-oxobutanoic acid](/img/structure/B10833949.png)
![2-amino-3-[(3,4-dichlorophenyl)methoxy]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B10833965.png)
![3-Oxa-8-azabicyclo[3.2.1]oct-8-yl(8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B10833971.png)
![1-[3-methyl-4-(2-methylsulfonylethoxy)phenyl]-3-(4-phenylphenoxy)pyrrolidin-2-one](/img/structure/B10833981.png)

![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-[3-[2-methyl-4-(morpholin-4-ylmethyl)phenoxy]azetidin-1-yl]methanone](/img/structure/B10833988.png)
![4-[(5-chloropyridin-2-yl)methoxy]-1-[6-[(1S,5R)-1-methyl-5-(methylamino)-3-azabicyclo[3.1.0]hexan-3-yl]pyridin-3-yl]pyridin-2-one](/img/structure/B10833998.png)

![1-[2-[4-[(Dimethylamino)methyl]-2-methylphenyl]-2-oxoethyl]-4-phenylmethoxypyridin-2-one](/img/structure/B10834004.png)
![2-(4-fluorophenyl)sulfanyl-6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B10834006.png)
![1-[6-[[(1,1-Dioxothian-4-yl)amino]methyl]-3,4-dihydronaphthalen-2-yl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyridin-2-one](/img/structure/B10834015.png)
![4-{[(5-chloro-2-pyridinyl)methyl]oxy}-6'-(1-oxo-2,7-diazaspiro[3.5]nonan-2-yl)-2H-1,3'-bipyridin-2-one](/img/structure/B10834017.png)
![4-[(5-Fluoropyridin-2-yl)methoxy]-1-(9-methyl-9,15-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3(8),4,6-tetraen-6-yl)pyridin-2-one](/img/structure/B10834019.png)
![1-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,3-b]indol-8-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]pyridin-2-one](/img/structure/B10834026.png)
